Product packaging for Azido-PEG1-acid(Cat. No.:)

Azido-PEG1-acid

Cat. No.: B605813
M. Wt: 159.14 g/mol
InChI Key: JKOVLUVEHHGAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Azide (B81097) and Polyethylene (B3416737) Glycol Architectures in Organic Synthesis

The azide functional group (-N₃) is a cornerstone of modern organic synthesis, primarily due to its participation in a suite of highly reliable and specific reactions. broadpharm.com Organic azides are crucial intermediates in the synthesis of amines and various nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry. google.comresearchgate.net The preparation of organic azides can be achieved under mild conditions through the nucleophilic substitution of halides with sodium azide, often facilitated by a catalyst like polyethylene glycol (PEG). google.comtandfonline.comtandfonline.com

Polyethylene glycol (PEG) is a polymer of ethylene (B1197577) oxide and is widely utilized in chemical and biological applications for several key reasons. chempep.com Its high water solubility, biocompatibility, and low immunogenicity make it an ideal component for modifying therapeutic proteins and other biomolecules to improve their pharmacokinetic profiles. chempep.com In organic synthesis, PEG can act as a phase-transfer catalyst and an environmentally friendly reaction medium. tandfonline.comtandfonline.com The combination of an azide with a PEG structure, therefore, brings together the reactive utility of the azide with the beneficial physicochemical properties of PEG.

The Distinctive Role of Azido-PEG1-Acid as a Heterobifunctional Molecular Scaffold

This compound is classified as a heterobifunctional linker, meaning it possesses two different reactive functional groups. broadpharm.comcreative-biolabs.com These are the azide group (-N₃) and the carboxylic acid group (-COOH). This dual functionality is central to its role as a molecular scaffold, enabling the sequential and controlled linkage of two different molecules.

The carboxylic acid end of this compound can be activated to react with primary amine groups, which are abundantly found in biomolecules like proteins and peptides, to form a stable amide bond. chemicalbook.inbroadpharm.comcd-bioparticles.net This reaction is typically facilitated by the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). chemicalbook.inbroadpharm.com The azide group, on the other hand, provides a reactive handle for a different set of conjugation chemistries, most notably "click chemistry." chemicalbook.inbroadpharm.comcd-bioparticles.net This orthogonal reactivity allows chemists to first attach the linker to one molecule via the carboxylic acid and then attach a second molecule to the azide group, or vice versa, with high specificity.

Table 1: Properties of this compound

PropertyValue
IUPAC Name 3-(2-azidoethoxy)propanoic acid
CAS Number 1393330-34-1
Molecular Formula C₅H₉N₃O₃
Molecular Weight 159.15 g/mol
Appearance Colourless Oil
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Refrigerator, under inert atmosphere

Data sourced from multiple chemical suppliers and databases. chemicalbook.inprecisepeg.comnih.gov

Foundational Principles of Click Chemistry in the Versatility of this compound

The concept of "click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, often aqueous, conditions. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. medchemexpress.com The azide group of this compound is perfectly poised to participate in this reaction.

The versatility of this compound is significantly enhanced by its ability to undergo click chemistry. chemicalbook.inbroadpharm.comcd-bioparticles.net Researchers can introduce an alkyne group into a wide variety of molecules, including proteins, nucleic acids, and small-molecule drugs. These alkyne-modified molecules can then be "clicked" onto this compound that has been previously conjugated to another molecule. This modular approach allows for the efficient construction of complex bioconjugates. Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, can be employed with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), further broadening the applications of this compound in biological systems. broadpharm.comcd-bioparticles.netmedchemexpress.com

Evolution of PEGylated Linkers in Contemporary Bioconjugation Science

The use of polyethylene glycol in bioconjugation, a process known as PEGylation, dates back to the 1970s. chempep.com Initially, PEG was conjugated to proteins to increase their size, thereby reducing their clearance by the kidneys and extending their circulation time in the bloodstream. chempep.comtechnologynetworks.com The first generation of PEGylating reagents were often homobifunctional, meaning they had the same reactive group at both ends of the PEG chain.

The development of heterobifunctional PEG linkers, such as this compound, marked a significant advancement in the field. chempep.com These newer linkers provided chemists with greater control over the conjugation process, allowing for the precise assembly of multicomponent systems. The introduction of monodisperse PEG linkers, which have a defined molecular weight and length, as opposed to polydisperse PEGs, further enhanced this precision. chempep.combiochempeg.com

In recent years, the evolution of PEGylated linkers has continued with the development of more complex architectures, including branched and cleavable linkers. chempep.comamericanpharmaceuticalreview.com Branched PEGs can help to shield conjugated payloads, while cleavable linkers are designed to release a therapeutic agent at a specific target site in response to a particular stimulus, such as a change in pH or the presence of a specific enzyme. biochempeg.comamericanpharmaceuticalreview.com Despite these advancements, simple, well-defined heterobifunctional linkers like this compound remain fundamental tools in bioconjugation due to their reliability, versatility, and well-understood reactivity. They are particularly valuable in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O3 B605813 Azido-PEG1-acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-azidoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVLUVEHHGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of Azido Peg1 Acid

Precision Synthesis of Azido-PEG1-Acid and Analogues

The synthesis of this compound requires precise control over the introduction of two distinct functional groups at either end of the PEG chain. Methodologies often involve multi-step processes starting from readily available PEG precursors.

The creation of an azide-terminated PEG chain is a critical initial phase. One effective strategy begins with an α-allyl-ω-hydroxyl PEG, which is prepared through the ring-opening polymerization of ethylene (B1197577) oxide using allyl alcohol as an initiator. nih.gov The terminal hydroxyl group of this precursor can then be converted to an azide (B81097). This is typically a two-step process involving an intermediate, such as a mesylate or tosylate, which is subsequently displaced by an azide nucleophile (e.g., sodium azide). nih.govmdpi.com This method ensures the selective introduction of the azide at the intended terminus.

Another approach utilizes conventional radical polymerization with an azo initiator that already contains an azide group. unlp.edu.ar This allows for a one-step process to generate polymers with an azide at one end. unlp.edu.ar These methods provide a high degree of functionalization, yielding azide-terminated precursors essential for the subsequent steps. nih.gov

With the azide group installed, the next step is the introduction of the carboxylic acid at the opposite terminus. When starting with an α-azide-ω-allyl PEG precursor, a radical addition involving a thiol compound, such as a mercaptocarboxylic acid, can be employed to functionalize the allyl group, thereby introducing the carboxyl moiety. nih.gov

Alternatively, a more direct approach involves the oxidation of a terminal hydroxyl group on an azide-terminated PEG precursor (α-azide-ω-hydroxyl PEG). researchgate.net Mild oxidation reactions can effectively convert the primary alcohol to a carboxylic acid, completing the synthesis of the heterobifunctional linker. researchgate.net Challenges exist for the chemoselective modification of a terminal carboxylic acid due to its pKa being similar to that of acidic amino acid side chains, making precise, controlled synthesis crucial. nih.gov

The identity and purity of this compound and its precursors are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed. nih.govrsc.orglgcstandards.com

FTIR Spectroscopy : This technique is particularly useful for identifying the key functional groups. The azide group (N₃) displays a characteristic strong, sharp absorption band around 2100 cm⁻¹. nih.govresearchgate.net The presence of the carboxylic acid is confirmed by a broad O-H stretch from 2500–3300 cm⁻¹ and a C=O (carbonyl) stretch near 1710 cm⁻¹. nih.gov

Mass Spectrometry : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the synthesized PEG derivatives, confirming the successful addition of the functional groups. nih.govnih.gov

Chromatography : HPLC is a standard method for assessing the purity of the final product, with purities often exceeding 95%. lgcstandards.com

Table 1: Spectroscopic and Chromatographic Data for this compound Characterization

Analytical Technique Feature Characteristic Signal/Value Reference
FTIR Spectroscopy Azide (N₃) Stretch ~2100 cm⁻¹ nih.govresearchgate.net
Carbonyl (C=O) Stretch ~1710 cm⁻¹
¹H-NMR Spectroscopy Protons adjacent to functional groups Chemical shifts confirm structure nih.govmdpi.com
Mass Spectrometry Molecular Weight Confirmation Matches theoretical mass (159.14 g/mol) nih.govlgcstandards.com
HPLC Purity Assessment >95% lgcstandards.com

Diverse Functional Group Interconversions of the Carboxylic Acid Moiety

The terminal carboxylic acid of this compound is a versatile handle for a wide range of chemical transformations, most notably the formation of amide and ester bonds.

The reaction of the carboxylic acid with a primary amine to form a stable amide bond is one of the most common applications of this compound. broadpharm.combroadpharm.com Direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group. iris-biotech.de

The mechanism involves the use of coupling agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). biochempeg.comthermofisher.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine present in the reaction mixture. The attack results in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com

The efficacy of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS). nih.govrsc.org NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This activated ester is less prone to hydrolysis in aqueous solutions than the O-acylisourea intermediate, leading to higher yields of the desired amide product. thermofisher.comrsc.org Other activating agents such as HATU can also be used. broadpharm.combroadpharm.com

Table 2: Common Coupling Agents for Amide Bond Formation

Coupling Agent/System Description Role Reference
EDC (or DCC) Carbodiimide (B86325) Activates the carboxylic acid to form an O-acylisourea intermediate. thermofisher.com
EDC / NHS Carbodiimide with additive NHS converts the O-acylisourea to a more stable, amine-reactive NHS ester, improving reaction efficiency and reducing hydrolysis. nih.govrsc.org
HATU Uronium salt A highly efficient coupling reagent that activates the carboxylic acid for reaction with amines. broadpharm.combroadpharm.com

The carboxylic acid group of this compound can also undergo esterification to form an ester bond. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated, for example with a carbodiimide, and then reacted with an alcohol, similar to the process of amide bond formation. nih.gov For instance, this compound can be converted to reactive esters, such as an NHS ester or a PFP (pentafluorophenyl) ester, which can then react with alcohols or amines. dcchemicals.combroadpharm.com PFP esters are noted to be less susceptible to hydrolysis than NHS esters. broadpharm.com

Transesterification is another relevant transformation, typically involving the conversion of one ester to another by reaction with an alcohol. In the context of PEG chemistry, studies have shown the transesterification of fatty acid methyl esters with the hydroxyl groups of polyethylene (B3416737) glycols, often using alkaline catalysts like sodium alkoxide or potassium hydroxide, to produce PEG fatty acid esters. researchgate.netgoogle.com While this describes the formation of a PEG ester from a PEG alcohol, the principles can be applied to the interconversion of esters derived from this compound. For example, an Azido-PEG1-methyl ester could be converted to a different ester by heating with another alcohol in the presence of a suitable catalyst. Near-infrared spectroscopy has been used to monitor the progress of such transesterification reactions in real-time. spiedigitallibrary.org

Preparation of Reactive Esters, including N-Hydroxysuccinimide (NHS) Esters

The conversion of the terminal carboxylic acid of this compound into a reactive ester is a fundamental strategy for enabling its conjugation to primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides. dcchemicals.com The most common of these reactive esters is the N-Hydroxysuccinimide (NHS) ester due to its reactivity and relative stability.

The synthesis of Azido-PEG1-NHS ester is typically achieved by activating the carboxylic acid group with a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS). The reaction is generally performed in an anhydrous organic solvent like dichloromethane (B109758) (DCM). This process leads to the formation of the desired Azido-PEG1-NHS ester with reported isolated yields ranging from 78–82% after purification by column chromatography. Another common coupling agent used for this transformation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with NHS.

Besides NHS esters, other reactive esters can be prepared from this compound to suit different application requirements. For instance, pentafluorophenyl (PFP) esters are notable alternatives. Azido-PEG1-PFP ester is an amine-reactive linker that is considered less susceptible to hydrolysis compared to its NHS ester counterpart, offering advantages in aqueous reaction conditions. broadpharm.comchemicalbook.com The preparation involves similar principles of carboxylic acid activation in the presence of pentafluorophenol.

The table below summarizes typical conditions for the preparation of reactive esters from this compound.

Reactive EsterActivating ReagentsSolventReported Yield
NHS Ester N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC)Dichloromethane (DCM)78-82%
NHS Ester N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Dichloromethane (DCM), Dimethylformamide (DMF)Not specified
PFP Ester Pentafluorophenol, Carbodiimide (e.g., DCC or EDC)Anhydrous organic solventNot specified

Regioselective Transformations of the Azide Functionality

The azide group of this compound is a versatile functional group. While it is widely used in cycloaddition reactions ("click chemistry"), it also functions as a stable precursor to a primary amine. precisepeg.com The transformation to an amine is a key step in synthesizing amino-functionalized PEG linkers for various bioconjugation strategies. medkoo.com

Catalytic Reduction to Primary Amine Derivatives

The reduction of the azide in this compound to a primary amine (resulting in Amino-PEG1-acid) can be accomplished through several catalytic methods. Since this compound contains only one azide, the transformation is inherently regioselective to that position. The choice of reducing agent is critical to ensure high conversion and compatibility with the rest of the molecule.

One of the most established methods for this transformation is the Staudinger reduction . mdpi.com This reaction involves treating the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃). The mechanism proceeds through a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an iminophosphorane. Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. mdpi.com This method is valued for its mild conditions and high chemoselectivity.

Another effective approach is catalytic hydrogenation . This involves hydrogen gas (H₂) and a metal catalyst, commonly palladium on carbon (Pd/C). nih.gov This method is highly efficient but may require careful selection of reaction conditions to avoid side reactions if other reducible functional groups are present in the molecule.

A more recent development for the reduction of PEG-azides involves the use of zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl) . nih.gov This procedure has been reported to provide excellent isolated yields (82–99%) and high end-group conversion (>99%) for various PEG-azides. nih.gov Its advantages include the use of inexpensive and safer reagents, along with a simple work-up procedure to isolate the high-purity amino-PEG product. nih.gov

The following table outlines various catalytic methods for the reduction of the azide group.

Reduction MethodReagents/CatalystTypical SolventKey Features
Staudinger Reduction Triphenylphosphine (PPh₃) followed by H₂OMethanol (MeOH), Tetrahydrofuran (THF)/H₂OMild conditions, high chemoselectivity. mdpi.com
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Ethanol (B145695) (EtOH), Methanol (MeOH)Highly efficient, potential for catalyst recycling. nih.govorganic-chemistry.org
Zinc-mediated Reduction Zinc (Zn) powder, Ammonium Chloride (NH₄Cl)Methanol (MeOH)/H₂OHigh yields, simple work-up, cost-effective. nih.gov

Mechanistic Investigations into the Reactivity Profile of Azido Peg1 Acid

Kinetics and Stereochemistry of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. mdpi.comsioc-journal.cn It involves the reaction of an azide (B81097) with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is known for its high selectivity and reliability under various conditions, including a wide range of solvents and pH values. nih.gov

Optimization of Copper Catalyst Systems and Ligand Effects

The CuAAC reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. nih.govresearchgate.net The stability and catalytic activity of the Cu(I) species are crucial for the reaction's success and are often enhanced by the use of chelating ligands. nih.govjenabioscience.com

Table 1: Common Ligands for CuAAC and Their Properties

LigandKey PropertiesReference
Tris(benzyltriazolylmethyl)amine (TBTA)Effective but has poor water solubility. mdpi.com
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Water-soluble, protects against oxidative damage. jenabioscience.com
Bathophenanthroline disulfonate (BPS)Water-soluble, protects against oxidative damage. nih.gov
Polybenzimidazole ligandsStronger Cu(I) binding compared to TBTA. nih.gov
DNA oligomer-conjugated ligandsIncreases local copper concentration, enhances rates. biorxiv.org

Solvent and Temperature Influence on Reaction Efficiency

The CuAAC reaction is versatile in terms of solvent choice, with polar solvents like water, DMSO, THF, and ethanol (B145695) being commonly used. researchgate.net The hydrophilic PEG spacer in Azido-PEG1-acid enhances its solubility in aqueous media, making water an ideal solvent for bioconjugation reactions. broadpharm.comcd-bioparticles.net The reaction can proceed efficiently at room temperature, although moderate heating (25°C to 60°C) can sometimes increase the reaction rate. researchgate.net However, for sensitive biological applications, maintaining physiological temperatures is crucial. In some cases, microwave irradiation has been used to accelerate the reaction. nih.gov The choice of solvent can also influence the reaction rate; for instance, some reactions are slower in acetonitrile (B52724) compared to other solvents. csic.es Natural deep eutectic solvents (NADES) have also been explored as green and effective media for CuAAC reactions. chemrxiv.org

Table 2: Influence of Solvents on CuAAC Reaction

SolventGeneral EffectReference
WaterGood for bioconjugation, especially with PEGylated reagents. researchgate.net
DMSOCommon polar aprotic solvent for CuAAC. researchgate.net
THFCommon polar aprotic solvent for CuAAC. researchgate.net
EthanolCommon polar protic solvent for CuAAC. researchgate.net
AcetonitrileCan sometimes lead to slower reaction rates. csic.es
Natural Deep Eutectic Solvents (NADES)Green and effective alternative reaction media. chemrxiv.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes strained cyclooctynes. The high ring strain of these molecules allows them to react with azides without the need for a catalyst, making SPAAC highly suitable for applications in living systems where copper toxicity is a concern. mdpi.com

Reactivity with Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) Derivatives

This compound can react with various strained alkynes, including Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) derivatives. broadpharm.comcd-bioparticles.net DBCO is known for its high reactivity and stability, reacting rapidly and specifically with azides. biochempeg.comconju-probe.com BCN is another effective strained alkyne, and while it also reacts efficiently with azides, it has been reported to have some cross-reactivity with thiols, which can be mitigated by the addition of a small amount of a reducing agent like β-mercaptoethanol. nih.gov The choice between DBCO and BCN can depend on the specific application, considering factors like hydrophilicity and potential side reactions. nih.gov

Comparative Analysis of Bioorthogonality and Reaction Rates between CuAAC and SPAAC

Both CuAAC and SPAAC are powerful bioorthogonal reactions, but they have distinct advantages and disadvantages.

Reaction Rates: CuAAC generally exhibits faster reaction kinetics compared to SPAAC. mdpi.com The second-order rate constants for CuAAC can be significantly higher than those for SPAAC.

Bioorthogonality and Toxicity: SPAAC is considered more bioorthogonal for in vivo applications due to the absence of a copper catalyst, which can be toxic to cells. mdpi.com Copper can also catalyze the formation of reactive oxygen species, potentially damaging biomolecules. nih.gov

Reaction Conditions: CuAAC requires a copper source, a reducing agent, and often a stabilizing ligand. nih.gov SPAAC, on the other hand, proceeds under milder conditions without any additives.

Selectivity: While both reactions are highly selective for the azide-alkyne reaction, CuAAC exclusively produces the 1,4-triazole isomer, whereas SPAAC can yield a mixture of regioisomers. nih.gov Studies comparing the labeling efficiency of the two methods in proteomics have shown that CuAAC can lead to the identification of a higher number of modified proteins. nih.gov

Table 3: Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Reference
Catalyst Requires Cu(I) catalyst.Catalyst-free. nih.gov
Toxicity Potential cytotoxicity due to copper.Generally non-toxic, suitable for live systems. mdpi.com
Reaction Rate Generally faster kinetics.Slower kinetics compared to CuAAC. mdpi.com
Bioorthogonality High, but copper can have side effects.Excellent, no metal catalyst required. mdpi.com
Products Forms 1,4-disubstituted triazole exclusively.Can form a mixture of regioisomers. nih.gov

Advanced Mechanistic Studies of Carboxylic Acid Coupling Reactions

The carboxylic acid moiety of this compound allows for its conjugation to molecules containing primary amines through the formation of a stable amide bond. broadpharm.comcd-bioparticles.net This reaction is typically facilitated by activating agents such as carbodiimides (e.g., EDC, DCC) or other coupling reagents like HATU. broadpharm.com

Mechanistic studies have shown that the carboxylic acid group can also play a role in other reactions. For instance, it has been demonstrated that carboxylic acids can promote CuAAC reactions. researchgate.net In some cases, the carboxylic acid group can assist in sterically demanding cross-coupling reactions. rsc.org Furthermore, recent research has focused on the decarboxylative functionalization of carboxylic acids, which provides a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. chemrevlett.comresearchgate.net These advanced studies continue to expand the synthetic utility of molecules like this compound.

Role of Carbodiimides (e.g., EDC, DCC) and Uronium Reagents (e.g., HATU) in Amide Formation

The formation of a stable amide bond is a cornerstone of bioconjugation and synthetic chemistry. For a molecule like this compound, which possesses a terminal carboxylic acid, this reaction enables its covalent attachment to primary amine groups on proteins, peptides, or other molecules. cd-bioparticles.netbroadpharm.com However, the direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-productive acid-base reaction, forming an ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Among the most prevalent and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), and uronium reagents, like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU). creative-proteomics.comwikipedia.orgfishersci.co.uk

Carbodiimide-Mediated Activation (EDC and DCC)

Carbodiimides function by converting the carboxylic acid of this compound into a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org This intermediate effectively replaces the poor hydroxyl leaving group of the original acid with a much better one. chemistrysteps.comyoutube.com

The general mechanism proceeds as follows:

Activation: The carbodiimide (B86325) (EDC or DCC) reacts with the carboxyl group of this compound. This forms the O-acylisourea intermediate, which is highly activated and primed for nucleophilic attack. wikipedia.orgresearchgate.net

Amination: A primary amine attacks the carbonyl carbon of the O-acylisourea intermediate. thermofisher.com

Amide Formation: This attack leads to the formation of a stable amide bond, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.comwikipedia.org

While both EDC and DCC operate via a similar mechanism, their physical properties dictate their applications. creative-proteomics.com EDC is water-soluble, making it ideal for bioconjugation reactions performed in aqueous buffers without the need for organic solvents. creative-proteomics.comcarbodiimide.com In contrast, DCC is soluble in organic solvents and is primarily used in non-aqueous organic synthesis. creative-proteomics.comthermofisher.com The byproduct of the DCC reaction, dicyclohexylurea (DCU), is largely insoluble in most common organic solvents, which can simplify purification via filtration. luxembourg-bio.com

A common issue with the O-acylisourea intermediate is its instability, particularly in aqueous solutions where it can hydrolyze, regenerating the original carboxylic acid. creative-proteomics.com Furthermore, the intermediate can rearrange into a stable N-acylurea, a byproduct that terminates the reaction pathway. wikipedia.org To improve efficiency and suppress these side reactions, additives like N-hydroxysuccinimide (NHS) are often included. creative-proteomics.comcarbodiimide.com

Uronium Reagent-Mediated Activation (HATU)

HATU is a highly efficient uronium-based coupling reagent frequently used in peptide synthesis and for challenging couplings. wikipedia.orgenamine.net Unlike carbodiimides, HATU's mechanism involves the formation of a different activated species, an OAt-active ester. wikipedia.orgsigmaaldrich.com

The activation and coupling process with HATU involves two main steps:

Active Ester Formation: The carboxylic acid of this compound reacts with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an OAt-active ester. wikipedia.orgfishersci.co.uk

Nucleophilic Attack: The amine nucleophile is then added to the solution, where it attacks the active ester to yield the final amide product. wikipedia.org

The high reactivity of HATU is attributed to the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety. wikipedia.orgsigmaaldrich.com The pyridine (B92270) nitrogen atom in the HOAt group is thought to provide anchimeric assistance (neighboring group participation), which stabilizes the transition state and accelerates the rate of reaction. wikipedia.orgsigmaaldrich.com This makes HATU exceptionally effective, even for sterically hindered substrates. enamine.net

Research Findings and Comparative Data

The choice between these coupling reagents depends on several factors, including the solvent system, the steric hindrance of the substrates, and the desired reaction speed. The following tables provide comparative data and research findings related to these reagents.

Table 1: Comparison of Common Coupling Reagents for Amide Formation

FeatureEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCC (N,N'-Dicyclohexylcarbodiimide)HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
Mechanism Forms an O-acylisourea intermediate thermofisher.comwikipedia.orgForms an O-acylisourea intermediate chemistrysteps.comluxembourg-bio.comForms an OAt-active ester wikipedia.orgsigmaaldrich.com
Solubility Water-soluble creative-proteomics.comSoluble in organic solvents (e.g., DCM, THF) creative-proteomics.comthermofisher.comSoluble in polar aprotic solvents (e.g., DMF) wikipedia.orgenamine.net
Primary Use Aqueous bioconjugations creative-proteomics.comcarbodiimide.comOrganic synthesis, peptide synthesis creative-proteomics.comwikipedia.orgPeptide synthesis, difficult couplings enamine.netsigmaaldrich.com
Byproduct Water-soluble urea derivative thermofisher.comInsoluble dicyclohexylurea (DCU) luxembourg-bio.comTetramethylurea and salts wikipedia.org
Additives Often used with NHS or Sulfo-NHS to increase stability and efficiency creative-proteomics.comOften used with HOBt to reduce epimerization and increase yields luxembourg-bio.comUsed with a non-nucleophilic base (e.g., DIPEA, TEA) fishersci.co.uk
Efficiency Good yields (70-90% reported for general cases) chemistrysteps.comHigh yields, but risk of N-acylurea byproduct wikipedia.orgVery high efficiency and fast reaction rates wikipedia.orgluxembourg-bio.com

Table 2: Research Findings on Coupling Conditions and Efficiency

Study FocusReagent(s)SubstratesConditionsKey FindingsReference(s)
General Amide Synthesis EDCCarboxylic acid, AmineDMF, 0°C to RT, 30-60 minA standard protocol for reliable amide formation. fishersci.co.uk fishersci.co.uk
Peptide Coupling Comparison HATU, HBTU, DICDecapeptide synthesisDMF, various timesHATU was the "fastest" reagent, showing significant product formation in 2 minutes, while DIC was much slower initially but comparable after 8 minutes. luxembourg-bio.com luxembourg-bio.com
DNA-Conjugated Amine Coupling EDC/HOAt, DMT-MMFmoc-amino acids, DNA-conjugated N-methyl aminesAqueous/Organic cosolventStandard reagents like EDC/HOAt failed to provide efficient conversion for these challenging couplings. acs.org acs.org
Racemization Study DEPBT, DCC, other phosphonium/uronium reagentsBoc-Ser(Bzl)-OH, BenzylamineAmine added after a delayDEPBT showed superior resistance to racemization compared to DCC and other common reagents. luxembourg-bio.com luxembourg-bio.com
Selective Amidation DEPBTCarboxylic acids, Amino alcoholsNot specifiedDEPBT selectively formed the amide bond without reacting with the hydroxyl group of the amino alcohol, a common side reaction with DCC/EDC. luxembourg-bio.com luxembourg-bio.com

Strategic Applications of Azido Peg1 Acid in Bioconjugation Chemistry

Engineering of Targeted Therapeutic Conjugates and Biologics

The precise architecture of therapeutic conjugates is fundamental to their efficacy and safety. Azido-PEG1-acid serves as a critical component in the construction of these sophisticated biologics, enabling the covalent linkage of distinct molecular entities to create targeted therapies with enhanced properties.

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Linkers

It can be incorporated into both non-cleavable and cleavable linker designs. In a non-cleavable format, the linker remains intact, and the drug is released only upon the complete degradation of the antibody within the lysosome of the target cell. creative-biolabs.com this compound can serve as a simple, stable, non-cleavable linker. creative-biolabs.com

Alternatively, it can be integrated into more complex, cleavable linkers. For instance, Azido-PEG1-Val-Cit-OH is a cleavable linker that incorporates the this compound motif. medchemexpress.com This linker is designed to be stable in the bloodstream but is cleaved by enzymes like cathepsin B, which are abundant in the tumor microenvironment, to release the drug payload. medchemexpress.com The azide (B81097) functionality provides a convenient handle for "clicking" the linker onto an antibody or drug that has been modified with a corresponding alkyne group, facilitating a modular and efficient assembly of the final ADC. medchemexpress.com The inclusion of the PEG unit, even a short one, can help to improve the solubility and reduce aggregation of the ADC. biochempeg.com

Construction of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific disease-causing proteins from cells by hijacking the body's own ubiquitin-proteasome system. medchemexpress.comtargetmol.com A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. targetmol.com This proximity induces the ubiquitination and subsequent degradation of the target protein. targetmol.com

Development of Oligonucleotide Conjugates, including siRNA Delivery Systems

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs), is often limited by challenges in their delivery to target cells. broadpharm.com Antibody-Oligonucleotide Conjugates (AOCs) are an emerging class of therapeutics that merge the targeting specificity of monoclonal antibodies with the gene-silencing capabilities of oligonucleotides to overcome these hurdles. broadpharm.comnih.gov

This compound derivatives are instrumental in the synthesis of these conjugates. In a notable study, a related compound, NHS-PEG1-Azide, was used to explore different strategies for conjugating siRNAs to antibodies. broadpharm.comnih.gov In this approach, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with amines on the antibody (e.g., lysine (B10760008) residues), while the azide group is available for subsequent "click" conjugation to an alkyne-modified siRNA. broadpharm.com This modular strategy allows for systematic evaluation of how factors like the conjugation site on the antibody affect the stability, pharmacokinetics, and bioactivity of the resulting AOC. nih.gov The development of AOC 1001, a therapy for myotonic dystrophy type 1, highlights the clinical potential of this approach, where an antibody targeting the transferrin receptor 1 is conjugated to an siRNA that targets the disease-causing mRNA. broadpharm.com

Covalent Conjugation of Peptides and Proteins for Enhanced Stability and Function

The modification of peptides and proteins through covalent conjugation can significantly enhance their therapeutic properties, including stability, solubility, and in vivo half-life. abyntek.com This process, often referred to as PEGylation when involving polyethylene (B3416737) glycol, can also be used to attach peptides or proteins to other molecules or surfaces. biosynth.com

This compound is a versatile tool for this purpose. broadpharm.com Its carboxylic acid can be activated to form a stable amide bond with primary amine groups present in the side chains of lysine residues or at the N-terminus of a peptide or protein. broadpharm.comcd-bioparticles.net The azide group then serves as a bioorthogonal handle for further modification via click chemistry. medkoo.com This allows for the precise, site-specific attachment of other molecules, such as imaging agents, targeting ligands, or drugs. broadpharm.com The incorporation of even a single PEG unit can improve the hydrophilicity of the resulting conjugate, which is often beneficial as the modification of peptides can sometimes decrease their solubility. broadpharm.comnih.gov This strategy is widely applicable, from creating well-defined peptide-drug conjugates to immobilizing proteins on surfaces for diagnostic applications.

This compound in Advanced Imaging and Diagnostic Probe Development

Beyond therapeutics, this compound plays a crucial role in the development of sophisticated molecular tools for diagnostics and bio-imaging. Its ability to link biomolecules to reporter molecules enables the creation of highly specific probes for visualizing biological processes.

Synthesis of Fluorescent and Luminescent Molecular Probes

Fluorescent and luminescent probes are essential for visualizing molecules and processes in biological systems with high sensitivity and specificity. mdpi.com The synthesis of these probes often requires a linker to connect a fluorophore (the light-emitting molecule) to a targeting moiety (e.g., a peptide, antibody, or small molecule).

This compound serves as an effective linker in this context. broadpharm.com A common strategy involves reacting the carboxylic acid of this compound with an amine on a targeting molecule. The resulting conjugate, now bearing a terminal azide, can be "clicked" onto a fluorescent dye that has been functionalized with an alkyne group. broadpharm.com This modular approach is highly efficient and allows for the easy combination of different targeting agents and fluorophores. mdpi.com

In a specific example of creating a fluorogenic probe for detecting protein-protein interactions, a derivative, N-(Azido-PEG1)-N-bis(PEG2-Methyltetrazine-propylamine), was synthesized. biorxiv.org This probe utilizes the azide group for its construction. The general principle involves using the azide as a reactive handle to build complex probes where fluorescence might be quenched until a specific biological event, such as binding to a target, occurs. biorxiv.org This "turn-on" capability is highly desirable for reducing background noise in imaging applications. biorxiv.org The site-specific incorporation of azido-functionalized amino acids into proteins also allows for their direct and selective labeling with fluorescent dyes for detailed study. nih.gov

Chemo- and Bioselective Labeling Methodologies

The power of this compound in labeling methodologies lies in the bioorthogonal nature of its reactive ends. Bioorthogonal reactions are those that can proceed in a complex biological environment, such as inside living cells, without interfering with or being affected by the native biochemical processes. mdpi.com This allows for the precise and selective labeling of biomolecules like proteins, peptides, and nucleic acids.

The primary labeling strategies involving this compound are:

Click Chemistry via the Azide Group : The azide moiety is a key participant in one of the most robust classes of click chemistry: the azide-alkyne cycloaddition. axispharm.comlabinsights.nl This reaction can be performed in two main ways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted triazole linkage. medchemexpress.comiris-biotech.de It is known for its high efficiency, specificity, and simple reaction conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the potential cytotoxicity of the copper catalyst in living systems, the azide can be reacted with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). broadpharm.commedchemexpress.commedkoo.com This reaction proceeds rapidly without a catalyst, forming a stable triazole ring and offering excellent biocompatibility for live-cell imaging and in vivo applications. iris-biotech.de

Amide Bond Formation via the Carboxylic Acid Group : The terminal carboxylic acid can be activated to react with primary amine groups (e.g., the ε-amino group of lysine residues in proteins or amine-functionalized surfaces). medkoo.combiochempeg.com This reaction requires the use of carbodiimide (B86325) activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), to form a stable amide bond. cd-bioparticles.netbroadpharm.comacs.org

The dual functionality of this compound allows for sequential or one-pot conjugations, enabling the construction of complex molecular architectures for a variety of research applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). broadpharm.commedchemexpress.comprecisepeg.com

Labeling Reaction Functional Group on this compound Reactive Partner Resulting Linkage Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide (-N₃)Terminal Alkyne1,2,3-TriazoleHigh efficiency, high specificity, requires copper catalyst. medchemexpress.comiris-biotech.de
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide (-N₃)Strained Alkyne (DBCO, BCN)1,2,3-TriazoleCopper-free, bioorthogonal, suitable for living systems. broadpharm.commedchemexpress.com
Amide CouplingCarboxylic Acid (-COOH)Primary Amine (-NH₂)Amide BondStable covalent bond, requires activators (e.g., EDC/NHS). cd-bioparticles.netbroadpharm.com
Staudinger LigationAzide (-N₃)PhosphineAza-ylide intermediate, then amide bondBioorthogonal, creates water-soluble conjugates. iris-biotech.deprecisepeg.com

Surface Functionalization of Biomaterials and Engineered Interfaces

The ability to tailor the surface properties of materials is critical in biotechnology and medicine, influencing everything from biocompatibility to diagnostic sensitivity. researchgate.netuni-marburg.de this compound serves as a versatile molecular bridge, enabling the covalent attachment of biomolecules and functional coatings to a wide range of substrates. broadpharm.com This surface modification can be used to introduce new functionalities, control biological interactions, and enhance the performance of medical devices, biosensors, and nanoparticles. broadpharm.comresearchgate.net

Oriented Immobilization of Biomolecules onto Solid Substrates

The function of many biomolecules, particularly antibodies and enzymes, is highly dependent on their three-dimensional orientation. researchgate.net Randomly attaching these molecules to a surface can block active sites or binding domains, leading to a significant loss of activity. researchgate.net this compound facilitates the site-specific, oriented immobilization of biomolecules, maximizing their functional capacity. nih.gov

The typical strategy involves a two-step process:

A solid substrate (e.g., a gold surface, glass slide, or polymer membrane) is first functionalized with primary amine groups. The carboxylic acid end of this compound is then reacted with these amines to covalently coat the surface, creating a layer of outward-facing azide groups. broadpharm.com

A biomolecule of interest, which has been engineered to contain a single, strategically placed alkyne group, is then introduced. nih.govnih.gov This site-specific modification ensures that when the "click" reaction occurs between the surface azide and the biomolecule's alkyne, every molecule is attached in a uniform, predetermined orientation. nih.gov

Research has demonstrated that this oriented approach dramatically outperforms random immobilization. For instance, studies using surface plasmon resonance (SPR) have shown that uniformly oriented antibody fragments can lead to a several hundred-fold increase in biosensor sensitivity compared to their randomly attached counterparts. researchgate.net

Parameter Random Immobilization Oriented Immobilization (via this compound)
Attachment Chemistry Often involves multiple functional groups on the biomolecule (e.g., lysines), leading to varied attachment points.Site-specific reaction between a single surface azide and a single biomolecule alkyne. nih.gov
Biomolecule Orientation Heterogeneous; active sites may be blocked or inaccessible.Homogeneous and controlled; active sites are exposed and accessible. researchgate.net
Functional Activity Often significantly reduced.Maximized, leading to higher efficacy and sensitivity. researchgate.net
Reproducibility Low, due to inconsistent surface chemistry.High, due to precise chemical control.

Controlled Surface Modification of Nanoparticles

Nanoparticles are at the forefront of innovations in diagnostics and therapeutics, but their performance in biological systems hinges on their surface properties. frontiersin.org Unmodified nanoparticles can be hydrophobic, prone to aggregation, and quickly cleared by the immune system. 20.210.105 this compound is used to engineer the nanoparticle surface to enhance stability, biocompatibility, and functionality. nih.gov

The modification process leverages the dual nature of the linker. For hydrophobic nanoparticles synthesized in organic media, a molecule containing the this compound structure can be anchored to the nanoparticle surface. For example, in the case of iron oxide (Fe₃O₄) nanoparticles, the carboxylic acid can be linked to a dopamine (B1211576) molecule, which has a high affinity for the iron oxide surface. 20.210.105 This process coats the nanoparticle, rendering it hydrophilic and stable in aqueous, biological environments. 20.210.105

Once anchored, the nanoparticle is decorated with a layer of PEG and terminal azide groups. nih.gov

The PEG spacer provides steric hindrance, which prevents protein adsorption and reduces non-specific uptake by cells of the reticuloendothelial system (RES), thereby prolonging circulation time. 20.210.105

The terminal azide group acts as a versatile conjugation point. Using click chemistry, targeting moieties (like antibodies or peptides), imaging agents (like fluorophores), or therapeutic payloads can be attached to the nanoparticle surface with high efficiency and control. nih.gov This allows for the development of sophisticated, multifunctional nanoplatforms for targeted drug delivery and diagnostics. biochempeg.comaxispharm.com

Nanoparticle Type Attachment Strategy Function of this compound Resulting Improvement
Iron Oxide (Fe₃O₄) Carboxylic acid is linked to a dopamine anchor, which binds to the nanoparticle surface. 20.210.105Provides hydrophilicity, PEG shield, and an azide handle for further functionalization.Enhanced colloidal stability, reduced uptake by macrophages, platform for targeted imaging. 20.210.105
Gold (Au) Carboxylic acid reacts with amine-functionalized gold surfaces, or via thiol-gold chemistry with a modified linker. nih.govStabilizes nanoparticles in biological media and allows for "clickable" functionalization.Creates a stable, biocompatible platform for biosensing and drug delivery applications. frontiersin.orgnih.gov
Polymer Nanoparticles The carboxylic acid is coupled to amine groups present on the polymer nanoparticle surface.Introduces PEG for stealth properties and an azide for bioconjugation.Improved biocompatibility and allows for surface decoration with targeting ligands. smolecule.com

Development of Biocompatible and Biofouling-Resistant Surfaces

Biofouling—the non-specific adsorption of proteins, cells, and other biological matter onto a material's surface—is a major challenge for medical implants, diagnostic devices, and biosensors. researchgate.netacs.org It can lead to device failure, immune reactions, and inaccurate sensor readings. Poly(ethylene glycol) (PEG) is a well-established "stealth" polymer known for its exceptional ability to resist biofouling. labinsights.nlresearchgate.net

By grafting this compound onto a material, a dense layer of short, hydrophilic PEG chains is created. These chains form a tightly bound hydration layer of water molecules at the interface, which acts as a physical and energetic barrier to prevent proteins and cells from adsorbing onto the surface. researchgate.netacs.org This modification significantly enhances the biocompatibility of the material. axispharm.comsmolecule.com

This strategy has been applied to a wide range of materials:

Medical Implants: Coating surfaces with PEG via linkers like this compound can reduce the foreign body response and improve the long-term performance of implants. researchgate.net

Biosensors: A non-fouling background is essential for sensitive and specific detection. PEGylated surfaces minimize non-specific binding, reducing background noise and improving the signal-to-noise ratio. researchgate.net

Hydrogels: this compound can be used as a crosslinker or functional component in the synthesis of hydrogels for tissue engineering and cell culture. researchgate.net These hydrogels exhibit excellent biocompatibility and resist cell adhesion, allowing for the creation of specific patterns or environments for controlled cell studies. researchgate.netresearchgate.net

The azide group on these PEGylated surfaces remains available for the subsequent, specific immobilization of desired biomolecules via click chemistry, creating a surface that is both resistant to non-specific interactions and highly functional for its intended purpose. acs.org

Integration of Azido Peg1 Acid in Polymer Science and Materials Engineering

Facile Synthesis of Tailored Functional Polymers via Click Chemistry

The advent of click chemistry has revolutionized polymer synthesis, offering a pathway to create well-defined and complex polymeric architectures under mild reaction conditions with high yields. sigmaaldrich.comnih.gov Azido-PEG1-acid is an exemplary reagent in this context, enabling chemists to design and synthesize functional polymers with a high degree of control over their structure and properties. The azide (B81097) group's specific reactivity with alkynes ensures that conjugation reactions are efficient and orthogonal to many other functional groups, eliminating the need for complex protection/deprotection steps. sigmaaldrich.comresearchgate.net

Table 1: Reactive Properties of this compound Functional Groups

Functional Group Reactive Partner Resulting Linkage Chemistry
Azide (-N₃) Terminal Alkyne 1,2,3-Triazole Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide (-N₃) Cyclooctyne (B158145) (e.g., DBCO, BCN) 1,2,3-Triazole Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Carboxylic Acid (-COOH) Primary Amine (-NH₂) Amide Carbodiimide (B86325) Chemistry (e.g., with EDC)

This table summarizes the primary conjugation reactions enabled by the distinct functional ends of the this compound molecule.

This compound and similar azido-terminated PEG derivatives are instrumental in the synthesis of graft and block copolymers. These copolymers are valued for their ability to combine distinct properties of different polymer chains into a single molecule, leading to materials with unique self-assembly behaviors and functionalities.

In graft polymerization , a "grafting-to" approach is commonly employed. This involves synthesizing a polymer backbone that contains pendant alkyne groups. Subsequently, azido-terminated side chains, such as this compound, can be "clicked" onto the backbone via CuAAC. nih.govresearchgate.net This method allows for precise control over the density and length of the grafted chains. For example, researchers have successfully grafted azido (B1232118) end-capped PEG chains onto polyester (B1180765) backbones bearing alkynyl groups to form amphiphilic comb-type functional copolymers. nih.govresearchgate.net

For block copolymer synthesis , this compound can serve as a linking unit between two pre-synthesized and functionally distinct polymer blocks. For instance, a polymer block with a terminal alkyne can be joined to a second polymer block with a terminal azide. More specifically, azido-functionalized polymers, such as azido-terminated PEG, have been used to initiate the polymerization of other monomers or linked to other polymer blocks post-polymerization. nih.govmdanderson.orgrsc.org This modular approach facilitates the creation of diblock, triblock, and even more complex dendritic or star-shaped block copolymers with biodegradable or stimuli-responsive segments. nih.govrsc.org

Table 2: Examples of Polymer Architectures Synthesized Using Azido-PEG Linkers

Polymer Architecture Synthesis Strategy Description Research Finding
Graft Copolymers "Grafting-to" via CuAAC Azido-terminated PEG side chains are attached to a pre-formed polymer backbone containing pendant alkyne groups. nih.gov Creates amphiphilic copolymers by grafting hydrophilic PEG chains onto a hydrophobic polyester backbone. researchgate.net
Block Copolymers Linking via Click Chemistry An azido-terminated polymer block (e.g., PEG-N₃) is reacted with an alkyne-terminated polymer block. mdanderson.org Successfully synthesized Azido-Poly(PEGMA)-b-poly[HEMA-g-(ε-caprolactone)] for self-assembly into nanoscale micelles. mdanderson.org
Dendritic Block Copolymers Divergent Growth from Core An azide-terminated PEG is used as the central core from which dendritic arms are grown via sequential click reactions. nih.govrsc.org A PEG-N₃ core was used to build biodegradable polyester dendritic blocks for drug delivery applications. nih.gov

This table illustrates how azido-functionalized PEG linkers are used to construct various advanced polymer structures.

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer after its initial synthesis. nih.gov This strategy avoids issues related to monomer incompatibility or the protection of sensitive functional groups during polymerization. This compound is highly suited for such modifications due to its dual-handle nature.

A pre-existing polymer with pendant alkyne groups can be readily functionalized with this compound via CuAAC, introducing both a hydrophilic PEG spacer and a reactive carboxylic acid group. acs.org This newly installed acid group can then be used for further conjugation, for example, by coupling it to an amine-containing biomolecule. Conversely, a polymer with pendant amine groups can first be reacted with the carboxylic acid end of this compound (using EDC chemistry), thereby decorating the polymer with pendant azide groups. These azide groups are then available for subsequent click reactions with a wide array of alkyne-containing molecules, such as fluorophores, targeting ligands, or crosslinkers. nih.gov This high efficiency and modularity make it a preferred method for the functionalization of polymers. nih.gov

Fabrication of Advanced Materials for Biomedical and Biotechnological Applications

The unique properties of this compound make it a valuable component in the fabrication of sophisticated materials for medicine and biotechnology. Its ability to link different components together, enhance water solubility, and provide sites for bio-conjugation is critical for developing materials that can safely and effectively interact with biological systems. polyethyleneglycolpeg.com

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them excellent mimics of soft biological tissues. nih.govsigmaaldrich.com this compound can be conceptually envisioned as a crosslinking agent for hydrogel formation. The bioorthogonality of click chemistry reactions, especially the catalyst-free SPAAC reaction, allows for the formation of hydrogels under physiological conditions, even in the presence of living cells. nih.govresearchgate.net

A conceptual strategy involves using multi-arm PEG polymers functionalized with azide groups to react with other polymers functionalized with strained alkynes (like DBCO or BCN). nih.govresearchgate.net For example, a hydrogel could be formed by mixing a polymer like hyaluronic acid, modified with cyclooctyne groups, with a multi-arm PEG-azide crosslinker. nih.govresearchgate.net The reaction proceeds rapidly without a cytotoxic copper catalyst, forming a stable, crosslinked network. researchgate.netresearchgate.net The bifunctionality of this compound could also be used to create gels where it links an amine-functionalized polymer backbone to an alkyne-functionalized one, creating a heterogeneous network. The ability to form these gels in situ makes them injectable, which is highly desirable for applications in tissue engineering and plastic surgery. nih.govresearchgate.net

Table 3: Conceptual Hydrogel Formation Using Azide-PEG Crosslinkers

Polymer A Polymer B / Crosslinker Crosslinking Chemistry Key Features
Cyclooctyne-modified Hyaluronic Acid (HA) Azide-terminated multi-arm PEG Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.govresearchgate.net Biocompatible, injectable, rapid gelation without catalyst, good mechanical strength. nih.govresearchgate.net
DIFO-functionalized Peptides Azide-functionalized PEG SPAAC researchgate.net Allows for encapsulation of viable cells during crosslinking. researchgate.net
Amine-functionalized Polymer This compound + Alkyne-functionalized Polymer Amide Bond Formation + CuAAC/SPAAC Forms a heterogeneous network with tunable properties.

This table outlines conceptual frameworks for creating hydrogels using the principles of azide-alkyne click chemistry.

Nanomaterials, such as gold nanoparticles (AuNPs), hold great promise for diagnostics and drug delivery, but their use in biological environments requires surface modification to ensure stability and biocompatibility. rsc.orgnih.gov Coating nanoparticles with PEG, a process known as PEGylation, is a standard method to increase their hydrophilicity, improve colloidal stability, and reduce non-specific protein adsorption. arxiv.org

This compound and related molecules are ideal for this purpose. In a typical top-down approach, a ligand exchange process is used where the existing ligands on a nanoparticle surface are replaced with a PEG linker. chemrxiv.org For instance, stable AuNPs have been fabricated using azide-terminal PEGylated N-heterocyclic carbene (NHC) ligands. rsc.orgnih.gov The NHC group provides a robust anchor to the gold surface, while the PEG chain extends into the solvent, providing a biocompatible shield. rsc.orgnih.gov The terminal azide group remains available on the outer surface of the PEG layer, ready for subsequent functionalization via click chemistry. nih.gov This allows for the easy attachment of targeting molecules, such as peptides or antibodies, to direct the nanoparticles to specific cells or tissues, transforming them into a versatile platform for biomedical applications. rsc.orgchemrxiv.org

The principles used for functionalizing nanoparticles can be extended to the engineering of surfaces and three-dimensional scaffolds. Creating polyethylene (B3416737) glycol-modified functional coatings on medical implants or biosensors can significantly improve their performance by enhancing biocompatibility and reducing biofouling. polyethyleneglycolpeg.comcd-bioparticles.net

In tissue engineering, scaffolds provide a temporary structure that supports cell growth and tissue formation. cd-bioparticles.netsigmaaldrich.com By incorporating this compound into the material used to build these scaffolds, engineers can create a surface that is not only biocompatible but also "clickable." The carboxylic acid end can be used to anchor the molecule to an amine-functionalized scaffold material, while the azide end provides a site for attaching bioactive signals. These signals, such as cell-adhesion peptides (e.g., RGD) or growth factors, can be precisely immobilized onto the scaffold surface to guide cell behavior and promote tissue regeneration. nih.gov This strategy allows for the creation of "smart" scaffolds that actively participate in the tissue engineering process.

Emerging Research Directions and Future Perspectives for Azido Peg1 Acid

Comprehensive Structure-Activity Relationship (SAR) Investigations of Azido-PEG1-Acid Linkers in Conjugates

The length and flexibility of the PEG chain in a linker are critical design parameters that can profoundly impact the performance of a bioconjugate. frontiersin.orgnih.gov While this compound has a short, defined spacer, research is actively exploring variants with longer PEG chains (e.g., Azido-PEG4-acid, Azido-PEG8-acid) to systematically evaluate these effects. dovepress.com

Key performance metrics influenced by linker length include:

Steric Hindrance: The linker's length can modulate steric hindrance between the conjugated molecules. A longer linker may be necessary to ensure that a large protein (like an antibody) does not obstruct the binding of a small molecule drug to its target receptor, and vice versa. mdpi.comsinopeg.com

Pharmacokinetics (PK): PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutic proteins and nanoparticles. chempep.com Longer PEG linkers can enhance this "stealth" effect, reducing renal clearance and proteolytic degradation, thereby improving the drug's pharmacokinetic profile. nih.govdovepress.com

Binding Affinity and Efficacy: The optimal linker length is often a balance. While a longer linker can reduce steric hindrance, an excessively long or flexible linker might lead to unproductive intramolecular interactions or reduced binding affinity. Studies have shown that targeting efficiency can be highly dependent on linker length, with optimal lengths varying between different cell types and targets. mdpi.com

Table 1: Influence of PEG Linker Length on Conjugate Properties

PropertyShorter PEG Linker (e.g., PEG1)Longer PEG Linker (e.g., PEG8+)Rationale
Solubility Modest improvementSignificant improvementIncreased hydrophilicity masks hydrophobic payloads. adcreview.com
Steric Hindrance Higher potential for interferenceLower potential for interferenceProvides greater distance between conjugated moieties. mdpi.com
In Vivo Half-Life ShorterLongerEnhanced hydrodynamic radius reduces renal clearance. nih.gov
Targeting Ability Can be highly efficient for some targetsMay be required for other targets to overcome steric issuesOptimal length is context-dependent and requires empirical testing. dovepress.commdpi.com
Flexibility More rigidMore flexibleIncreased rotational freedom of C-O bonds in the PEG backbone. chempep.com

Design Principles for Cleavable versus Non-Cleavable Linker Architectures

The stability of the linker is a critical design choice that dictates the mechanism of payload release. nih.gov Linkers are broadly categorized as non-cleavable or cleavable. This compound is a non-cleavable linker, meaning it forms a stable covalent bond that is not designed to break under specific physiological conditions. nih.gov

Non-Cleavable Linkers: The primary design principle for non-cleavable linkers is stability. The goal is to keep the payload attached to the targeting moiety (e.g., an antibody) until the entire conjugate is internalized by the target cell and degraded within the lysosome. This process releases the payload, typically as an amino acid-linker-drug adduct.

Advantages:

High Plasma Stability: They minimize premature payload release in systemic circulation, which can reduce off-target toxicity and improve the therapeutic window. nih.gov

Predictable Pharmacokinetics: The stability of the conjugate often leads to more predictable and consistent PK profiles.

Disadvantages:

Dependence on Lysosomal Degradation: Efficacy relies entirely on the cell's ability to internalize and degrade the antibody component.

Limited Bystander Effect: The active payload is primarily released inside the target cell, making it less effective at killing adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect. axispharm.com

Potentially Inactive Metabolites: The released drug-linker-amino acid complex must retain its cytotoxic activity. nih.gov

Cleavable Linkers: In contrast, cleavable linkers are engineered with a specific chemical trigger that allows for payload release in response to the unique microenvironment of a tumor or within specific cellular compartments. biosynth.com

Design Principles and Triggers:

Acid-Sensitive: Incorporating groups like hydrazones that are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

Enzyme-Sensitive: Using peptide sequences (e.g., Val-Cit or GPLG) that are specifically cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. acs.org

Redox-Sensitive: Employing disulfide bonds that are stable in the bloodstream but are readily reduced by high intracellular concentrations of glutathione. biosynth.com

Table 2: Comparison of Cleavable and Non-Cleavable Linker Architectures

FeatureNon-Cleavable Linkers (e.g., this compound based)Cleavable Linkers
Release Mechanism Lysosomal degradation of the entire conjugate. Response to specific triggers (pH, enzymes, redox). biosynth.com
Plasma Stability Generally higher. nih.govVariable; designed to be stable but can be prone to premature cleavage.
Bystander Effect Limited. axispharm.comCan be potent, as released payload can diffuse to nearby cells.
Payload Requirement Released adduct must remain active. nih.govCan release the payload in its unmodified, native form.
Key Advantage Reduced off-target toxicity due to high stability. Targeted payload release and potential for bystander killing. axispharm.com

Future research will continue to refine these designs, potentially creating "semi-stable" linkers or combining features to achieve more controlled release profiles. frontiersin.org

Exploration of Novel Orthogonal Reaction Chemistries for Dual Functionalization

The power of this compound lies in its two distinct functional handles, the azide (B81097) and the carboxylic acid, which can be addressed by orthogonal chemical reactions. This allows for the precise, stepwise or simultaneous construction of complex molecular architectures. nih.govbohrium.com

The standard approach involves:

Amide Bond Formation: Activating the carboxylic acid with reagents like EDC or HATU to couple it with a primary amine on a protein, drug, or surface.

Azide-Alkyne Cycloaddition: Reacting the azide with an alkyne-modified molecule via "click chemistry." This can be either the copper-catalyzed version (CuAAC) or the strain-promoted, copper-free version (SPAAC) using strained alkynes like DBCO or BCN. medchemexpress.commedchemexpress.com

Emerging research focuses on expanding this toolbox to include mutually orthogonal reactions, which allow multiple, distinct chemical transformations to occur simultaneously in the same pot without interfering with one another. nih.govresearchgate.net This is critical for applications requiring the assembly of three or more components. For instance, a protein could be modified with a linker that has an azide, an acid, and a third functional group, each addressable by a unique reaction.

Potential orthogonal chemistries that could be paired with the azide and acid functionalities of this compound derivatives include:

Inverse-Electron-Demand Diels-Alder (IEDDA): A very fast reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO), which is orthogonal to both azide-alkyne cycloadditions and amide coupling.

Isonitrile Cycloadditions: The reaction of isonitriles with tetrazines offers another layer of orthogonality. researchgate.net

Photoclick Reactions: Light-induced reactions that proceed only upon irradiation at a specific wavelength, providing spatiotemporal control over the conjugation process. nih.gov

Staudinger Ligation: The reaction of the azide group with a specifically engineered phosphine, which is orthogonal to CuAAC and amide coupling. nih.gov

Table 3: Orthogonal Reactions for Dual/Multi-Functionalization

Reaction ClassFunctional Group 1Functional Group 2Key Features
Amide Coupling Carboxylic AcidAmineRobust, widely used for protein ligation.
Azide-Alkyne Cycloaddition (SPAAC) AzideStrained Alkyne (DBCO, BCN)Bioorthogonal, copper-free, highly specific. medchemexpress.com
Azide-Alkyne Cycloaddition (CuAAC) AzideTerminal AlkyneHigh yielding, fast kinetics, requires copper catalyst. nih.gov
IEDDA TetrazineStrained Alkene (TCO)Extremely fast kinetics, bioorthogonal. researchgate.net
Staudinger Ligation AzideTriarylphosphineBioorthogonal, first-generation click chemistry. nih.gov

The development of these strategies enables the creation of highly complex and precisely defined bioconjugates for advanced therapeutic and diagnostic applications. semanticscholar.org

Computational Chemistry and Molecular Dynamics Simulations of this compound Systems

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for predicting and understanding the behavior of molecules like this compound and its conjugates at an atomic level. nih.govnih.gov These methods can guide linker design, predict reactivity, and interpret experimental results, ultimately accelerating the development process.

Quantum Mechanics (QM) for Reactivity Analysis:

Density Functional Theory (DFT) is widely used to study the reaction mechanisms of the azide group. acs.org Computational studies can calculate the activation barriers for azide-alkyne cycloadditions, explaining why strained alkynes like cyclooctyne (B158145) react so much faster than linear alkynes in the absence of a copper catalyst. acs.orgresearchgate.net

These calculations help in designing new bioorthogonal reactants with tuned reactivity. For example, by modeling different substitutions on the alkyne or azide, chemists can predict which modifications will lead to faster or more selective reactions. researchgate.netyoutube.com

Molecular Dynamics (MD) for Conformational Analysis:

MD simulations model the dynamic behavior of molecules over time. For a conjugate containing an this compound linker, MD can predict its conformational flexibility, how the PEG chain interacts with the conjugated protein or drug, and how it interacts with its environment (e.g., water, cell membranes). nih.govresearchgate.net

Simulations can reveal how PEGylation affects the structure and stability of a protein, providing insights that are difficult to obtain experimentally. nih.govacs.org For example, MD can show whether the PEG linker shields important binding sites or helps to stabilize the protein's folded structure. nih.gov

By simulating the interaction of a full ADC with its target receptor, researchers can assess whether the linker is long enough to avoid steric clashes and allows for optimal binding, guiding the selection of the appropriate PEG linker length. acs.org

The integration of these computational approaches provides a powerful platform for the rational design of linkers and bioconjugates, reducing the need for extensive trial-and-error experimentation. nih.gov

Interdisciplinary Applications in Synthetic Biology, Drug Discovery, and Diagnostics

The unique properties of this compound make it a valuable tool across multiple scientific disciplines. Its ability to bridge different molecular worlds—linking proteins to drugs, or nanoparticles to targeting ligands—is driving innovation in several fields.

Drug Discovery:

Antibody-Drug Conjugates (ADCs): Azido-PEG-acid linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. medchemexpress.com The antibody directs the drug to cancer cells, and the linker ensures its stability until it reaches the target. The hydrophilic PEG component can improve the ADC's solubility and pharmacokinetic profile. researchgate.net

Proteolysis Targeting Chimeras (PROTACs): PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azido-PEG-acid is an ideal building block for synthesizing PROTACs, linking the target-binding ligand to the E3 ligase-binding ligand. medchemexpress.commedchemexpress.comtargetmol.com The linker's length and composition are critical for achieving the correct ternary complex formation. Antibody-PROTAC conjugates are an emerging modality that uses an antibody to deliver a PROTAC to a specific cell type. nih.govacs.org

Diagnostics:

The bifunctional nature of the linker is perfect for creating diagnostic reagents. For example, an antibody can be functionalized with this compound, allowing the subsequent attachment of a reporter molecule (e.g., a fluorescent dye, biotin, or a radioisotope) via click chemistry. This enables the development of highly sensitive and specific immunoassays and imaging agents.

Synthetic Biology:

this compound facilitates the site-specific modification of proteins and other biomolecules. By genetically encoding an unnatural amino acid containing an alkyne group into a protein, the azide group of the linker can be used to precisely attach payloads, such as drugs or probes, at a specific location. This level of control is essential for studying protein function and engineering novel biological systems.

Outlook on Scalable Synthesis and Industrial Translation for Research Reagents

As the applications of this compound and related linkers expand from academic research to clinical development, the need for robust, scalable, and cost-effective synthesis methods becomes paramount.

Scalable Synthesis:

Transitioning the synthesis of heterobifunctional PEGs from milligram to kilogram scale presents significant challenges. acs.org Traditional multi-step syntheses often involve protecting groups and chromatographic purification, which are not ideal for industrial production. nih.gov

Future research is focused on developing more efficient synthetic routes. This includes exploring one-pot procedures, minimizing the use of protecting groups, and replacing column chromatography with crystallization or extraction for purification. nih.gov

Strategies for producing monodisperse (uniform) PEG linkers are also a key area of development, as this improves the homogeneity and predictability of the final conjugate, a critical factor for therapeutic applications. sinopeg.comacs.org Solid-phase synthesis is one promising approach to achieving this. nih.gov

Industrial Translation for Research Reagents:

this compound and a wide variety of other PEG linkers are already commercially available from specialized chemical suppliers, indicating successful industrial translation for the research market. google.combiochempeg.com

For these reagents, quality control is critical. Suppliers must provide materials with high purity and well-defined structures, confirmed by analytical techniques like NMR and mass spectrometry. axispharm.com The consistency and reliability of these linkers are essential for the reproducibility of scientific experiments.

The future outlook involves expanding the commercial availability of more complex and specialized linkers, including those with different PEG lengths, branched architectures, and a wider array of orthogonal functional groups to meet the evolving needs of researchers. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Azido-PEG1-acid in laboratory settings?

  • Methodological Guidance :

  • GHS Classification : this compound is classified as acutely toxic (oral, category 4; H302), skin irritant (category 2; H315), eye irritant (category 2A; H319), and respiratory irritant (H335). Use full PPE, including gloves, lab coats, and eye protection .
  • First Aid : For eye exposure, flush with water for 15 minutes and seek medical attention. For skin contact, remove contaminated clothing and rinse thoroughly .
  • Ventilation : Ensure adequate airflow to avoid aerosol formation; use fume hoods for volatile handling .
  • Data Table :
Hazard TypeGHS CodePrecautionary Measures
Oral ToxicityH302Avoid ingestion; use PPE
Skin IrritationH315Wear nitrile gloves
Respiratory IrritationH335Use fume hoods

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Guidance :

  • Structural Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm the azide (-N₃) and carboxylic acid (-COOH) functional groups. Mass spectrometry (MS) can validate the molecular weight (159.14 g/mol) .
  • Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic applications).
  • Data Table :
PropertyValueMethod
Molecular FormulaC₅H₉N₃O₃NMR/MS
CAS Number1393330-34-1Chemical Database

Q. What experimental design principles apply to initial studies using this compound?

  • Methodological Guidance :

  • Hypothesis-Driven Design : Frame questions around reactivity (e.g., "Does this compound undergo strain-promoted azide-alkyne cycloaddition (SPAAC) under physiological pH?").
  • Control Experiments : Include negative controls (e.g., reactions without copper catalysts for click chemistry) to validate specificity .
  • Replicability : Document solvent systems (e.g., DMSO/water mixtures) and stoichiometry ratios to enable reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in bioconjugation?

  • Methodological Guidance :

  • Kinetic Studies : Vary pH (5.0–8.0), temperature (4–37°C), and catalyst concentrations (e.g., Cu(I) for click chemistry) to determine optimal yield. Use LC-MS to track reaction progress .
  • Competing Reactions : Monitor hydrolysis of the ester linkage under acidic/basic conditions via TLC or NMR .
  • Data Contradiction Example :
  • Observed Issue: Low yield in aqueous buffers.
  • Resolution: Switch to organic-aqueous biphasic systems to stabilize intermediates .

Q. What strategies address cross-reactivity of this compound in multi-step syntheses?

  • Methodological Guidance :

  • Selective Protection : Temporarily protect the carboxylic acid group using tert-butyl esters to prevent unwanted nucleophilic reactions .
  • Orthogonal Reactivity : Use SPAAC for azide-specific conjugation while avoiding conditions that activate the acid group (e.g., carbodiimide coupling) .
  • Validation : Confirm stepwise reactivity via MALDI-TOF MS after each synthetic step .

Q. How should researchers analyze contradictory data from this compound stability studies?

  • Methodological Guidance :

  • Root-Cause Analysis : Compare degradation profiles under varying storage conditions (e.g., -20°C vs. 4°C). Use accelerated stability testing (40°C/75% RH) to identify degradation pathways .
  • Statistical Tools : Apply ANOVA to assess significance of temperature/pH effects on stability. Report confidence intervals (e.g., 95% CI) .
  • Case Study :
  • Conflict: Discrepancies in reported half-life (t₁/₂) in PBS.
  • Resolution: Standardize buffer preparation (e.g., degassing to remove dissolved O₂, which accelerates azide decomposition) .

Data Management & Reporting

Q. What are the best practices for documenting this compound research in publications?

  • Methodological Guidance :

  • Reproducibility : Include detailed synthetic protocols (e.g., equivalents of reagents, reaction times) in Supplementary Materials. Reference established methods (e.g., IUPAC guidelines) .
  • Ethical Reporting : Disclose any deviations from expected results (e.g., unexpected byproducts) to aid peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG1-acid
Reactant of Route 2
Reactant of Route 2
Azido-PEG1-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.